1-(4-Chlorophenyl)-3-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O3/c1-30-17-8-2-14(3-9-17)20-26-25-18-10-11-19(27-28(18)20)31-13-12-23-21(29)24-16-6-4-15(22)5-7-16/h2-11H,12-13H2,1H3,(H2,23,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYZPBALSJIHKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Analysis :
- Urea Linkage : The 4-chlorophenyl group in the target compound introduces electron-withdrawing effects, contrasting with the electron-rich 3,4,5-trimethoxyphenyl in or the neutral 4-ethylphenyl in .
Urea Derivatives with Alternative Cores
Other urea-containing compounds with distinct heterocyclic backbones highlight the role of core structure in activity:
Analysis :
- Bioactivity Potential: The azetidinone derivative () demonstrated antiproliferative effects, suggesting urea-linked heterocycles may broadly target cellular proliferation pathways. However, the target compound’s triazolopyridazine core lacks direct activity data in the evidence.
- Synthetic Accessibility : The triazine-based urea () had a low yield (30%), whereas the target compound’s synthesis details are unspecified in the evidence.
Q & A
Q. What are the standard synthetic routes for synthesizing this compound, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the triazolopyridazine core via cyclocondensation of hydrazine derivatives with substituted pyridazines under reflux in ethanol or THF .
- Step 2 : Introduction of the ethoxyethyl spacer through nucleophilic substitution (e.g., Mitsunobu reaction) using diethyl azodicarboxylate (DEAD) and triphenylphosphine in anhydrous THF at 0–5°C .
- Step 3 : Urea formation via reaction of the intermediate amine with 4-chlorophenyl isocyanate in dichloromethane (DCM) at room temperature, monitored by TLC .
- Optimization : Yield improvements (60–85%) are achieved by controlling temperature (±2°C), using dry solvents, and employing catalytic bases like triethylamine. Purity (>95%) is ensured via silica gel chromatography (hexane:ethyl acetate gradient) .
Q. Which spectroscopic and chromatographic techniques confirm the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–8.2 ppm for triazolopyridazine), urea NH signals (δ 9.5–10.5 ppm), and methoxy group singlet (δ 3.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₁₈ClN₅O₃: 448.1124) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity (>95%) with UV detection at 254 nm .
Q. What in vitro models are used for initial screening of its biological activity?
- Methodological Answer :
- Kinase Inhibition Assays : BRD4 bromodomain binding is tested using fluorescence polarization (FP) with recombinant proteins (IC₅₀ values <100 nM indicate potency) .
- Antiproliferative Activity : MTT assays in cancer cell lines (e.g., MCF-7, HepG2) with dose-response curves (5–50 µM) over 72 hours .
- Microbial Growth Inhibition : Broth microdilution against Gram-positive bacteria (MIC values reported) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂), clearance, and bioavailability in rodent models. Poor in vivo activity may stem from rapid metabolism (e.g., CYP3A4-mediated oxidation of the methoxyphenyl group) .
- Metabolite Identification : LC-MS/MS of plasma samples identifies inactive metabolites, guiding structural stabilization (e.g., fluorination of labile positions) .
- Tissue Distribution Studies : Radiolabeled compound tracking (e.g., ¹⁴C) assesses tumor penetration .
Q. What strategies improve solubility and bioavailability without compromising activity?
- Methodological Answer :
- Prodrug Design : Introduce phosphate esters at the urea NH, which hydrolyze in vivo to regenerate the active compound .
- Salt Formation : Hydrochloride salts enhance aqueous solubility (tested via shake-flask method) .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (100–200 nm) improve dissolution rates and sustained release .
Q. How do structural modifications influence binding affinity and selectivity?
- Methodological Answer :
- SAR Studies :
- Methoxyphenyl Group : Replacement with trifluoromethyl (CF₃) increases lipophilicity (logP +0.5) and BRD4 affinity (IC₅₀ from 50 nM → 20 nM) .
- Urea Linker : Substitution with thiourea reduces hydrogen-bonding capacity, decreasing kinase inhibition .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in BRD4’s acetyl-lysine binding pocket .
Q. What experimental designs address contradictory data in dose-response relationships?
- Methodological Answer :
- Design of Experiments (DoE) : Fractional factorial designs (e.g., 2⁴⁻¹) isolate variables (e.g., pH, temperature) causing assay variability .
- Orthogonal Assays : Validate cytotoxicity results with ATP-based luminescence (CellTiter-Glo) and apoptosis markers (Annexin V/PI) .
Safety and Handling Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
